Imino-tryptophan

Description

Significance of Imino-Tryptophan in Chemical and Biological Systems

This compound, also known as 2-imino-3-(indol-3-yl)propanoic acid, is recognized for its role as a bacterial metabolite. nih.gov It has been identified in organisms such as Chromobacterium violaceum. nih.gov Its significance in biological systems stems from its position as an intermediate in the metabolic pathways of tryptophan. The transformation of tryptophan to this compound represents a key step in the broader metabolic cascade that leads to the formation of numerous bioactive molecules.

In the realm of chemical research, the imine functional group of this compound makes it a subject of interest for synthetic chemists. This group imparts distinct reactive properties to the molecule, allowing for its participation in various chemical transformations. The study of this compound contributes to a deeper understanding of the chemical biology of tryptophan and its derivatives, potentially opening avenues for the development of novel therapeutic agents and biochemical probes.

Structural Characteristics and Tautomeric Forms of this compound

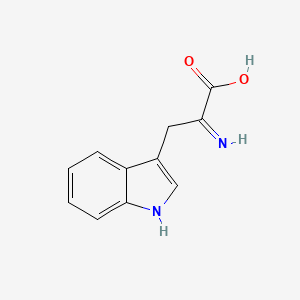

This compound is a dehydroamino acid derived from tryptophan through the oxidation of its amino group to an imine. nih.gov This structural modification is a key determinant of its chemical properties.

Key Structural Features of this compound:

Indole (B1671886) Ring: Like its precursor tryptophan, this compound possesses an indole ring, which is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.

Propanoic Acid Moiety: It features a propanoic acid group attached to the indole ring.

Imine Group: The defining feature of this compound is the presence of an imine (C=N) group at the alpha-carbon position, in place of the primary amine group found in tryptophan. smolecule.com

The molecular formula of this compound is C₁₁H₁₀N₂O₂. smolecule.com

This compound can exist in different tautomeric forms, which are isomers that readily interconvert. It is a tautomer of an alpha,beta-didehydrotryptophan and a 2-iminio-3-(indol-3-yl)propanoate. nih.gov This tautomerism is a critical aspect of its chemical behavior and reactivity in biological systems.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Imine |

| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | Amine |

Relationship to Tryptophan Metabolism and Diverse Derived Compounds

This compound is intrinsically linked to the extensive metabolic network of tryptophan. Tryptophan, an essential amino acid, serves as a precursor for the synthesis of a wide array of biologically active compounds. wikipedia.orgmdpi.com The metabolic pathways of tryptophan can be broadly categorized into those that retain the indole ring and those that cleave it.

Major Tryptophan Metabolic Pathways:

Serotonin (B10506) Pathway: Tryptophan is hydroxylated and then decarboxylated to produce serotonin (5-hydroxytryptamine), a crucial neurotransmitter involved in regulating mood, sleep, and appetite. wikipedia.orgyoutube.com Serotonin can be further metabolized to melatonin, a hormone that regulates the sleep-wake cycle. wikipedia.orgyoutube.com

Kynurenine (B1673888) Pathway: This is the major route of tryptophan degradation, accounting for over 95% of its metabolism. wikipedia.orgnih.gov The initial step involves the cleavage of the indole ring by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to form N-formylkynurenine, which is then converted to kynurenine. nih.govyoutube.com This pathway generates several neuroactive and immunomodulatory metabolites, including kynurenic acid, quinolinic acid, and ultimately, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme. nih.govnih.gov

Indole Pathway (Microbial Metabolism): Gut microbiota can metabolize tryptophan to produce various indole derivatives, such as indole, indole-3-acetic acid, and indole-3-propionic acid. semanticscholar.org These compounds can have significant effects on host physiology, including immune function and gut barrier integrity. semanticscholar.org

This compound is considered an intermediate in certain tryptophan metabolic routes. Its formation through the oxidation of tryptophan highlights a specific enzymatic or chemical transformation within the broader landscape of tryptophan utilization. The subsequent metabolism of this compound can lead to the formation of other downstream products, further contributing to the chemical diversity originating from this single essential amino acid.

| Derived Compound | Metabolic Pathway | Primary Function |

|---|---|---|

| Serotonin | Serotonin Pathway | Neurotransmitter |

| Melatonin | Serotonin Pathway | Hormone |

| Kynurenine | Kynurenine Pathway | Metabolic Intermediate |

| Quinolinic Acid | Kynurenine Pathway | Neuroactive Metabolite |

| Indole | Indole Pathway (Microbial) | Signaling Molecule |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-imino-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,12-13H,5H2,(H,14,15) |

InChI Key |

LKYWXXAVLLVJAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |

Synonyms |

indole-3-pyruvic acid imine |

Origin of Product |

United States |

Imino Tryptophan Formation and Chemical Reactivity Studies

Non-Enzymatic Pathways and Adduct Formation Involving Imino-Tryptophan

The chemical environment can facilitate the formation of this compound and its subsequent reactions through non-enzymatic routes. These pathways are crucial for understanding the molecule's behavior in various chemical systems.

Formation of Imine Adducts at the Tryptophan Side-Chain

The formation of imine adducts at the tryptophan side-chain is a key non-enzymatic process. In the biosynthesis of violacein (B1683560), a flavin-dependent tryptophan-2-monooxygenase enzyme (VioA) catalyzes the oxidation of tryptophan to yield an indole-3-pyruvic acid (IPA) imine. frontiersin.org This imine can then undergo further reactions, such as dimerization. frontiersin.org The indole (B1671886) ring of tryptophan itself possesses an enamine-like character, making its C3 position nucleophilic and susceptible to reactions with electrophiles, which can lead to adducts that may subsequently form imine structures. rsc.org

Condensation Reactions with Varied Nucleophilic Species

This compound is reactive towards various nucleophiles due to the electrophilic nature of the imine carbon. It can undergo condensation reactions with nucleophiles like amines and alcohols to form adducts. smolecule.com For instance, the reaction of D,L-tryptophan with α,β-acetylenic γ-hydroxy nitriles proceeds via a hydroamination-type process involving the primary amine group, leading to the formation of a 2,5-dihydro-5-iminofuranyl moiety. thieme-connect.de Similarly, the condensation of an aldehyde with the amino group of a lysine (B10760008) residue to form an imine (a Schiff base) is a well-established reaction that can be conceptually applied to tryptophan. mdpi.com These reactions highlight the versatility of the imine group in forming new chemical bonds.

Hydrolytic and Reductive Transformations of the Imine Moiety

The imine moiety of this compound is susceptible to both hydrolysis and reduction. Under acidic or basic conditions, this compound can be hydrolyzed back to tryptophan and other byproducts. smolecule.com This reversibility is a key aspect of its chemical nature. Furthermore, the imine group can be reduced to the corresponding amine derivative. smolecule.com This transformation is significant in the context of biocatalysis, where imine reductases (IREDs) and reductive aminases (RedAms) are utilized for the enantioselective reduction of imines to produce chiral amines. acs.org

Contemporary Chemical Synthesis Methodologies for this compound and Analogues

The unique structure of this compound has prompted the development of various chemical synthesis methodologies to access this compound and its analogues for further study.

Oxidation-Based Approaches from Tryptophan Precursors

A primary method for synthesizing this compound involves the direct oxidation of tryptophan. smolecule.com Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be employed to convert the amino group of tryptophan into an imine. smolecule.com The oxidation of tryptophan is a complex process that can yield various products depending on the reaction conditions and the oxidizing agent used. researchgate.netnih.gov For example, flavin-mediated photooxidation of tryptophan proceeds at nearly diffusion-controlled rates. acs.org The oxidation of tryptophan's indole ring can also lead to a variety of degradation products. researchgate.net

Applications of Imino-Ene Reactions in Synthetic Routes

The imino-ene reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. This reaction involves an enophile, which in this context is an imine, and an ene component, typically an alkene possessing an allylic hydrogen. psgcas.ac.in The reaction proceeds via a pericyclic mechanism, leading to the formation of a new chiral center and a rearranged double bond.

In the context of this compound chemistry, imino-ene reactions provide a novel pathway for the synthesis of complex tryptophan derivatives. For instance, the reaction of an imino ester with an alkene can generate γ,δ-unsaturated α-amino acids. rsc.org These products are valuable intermediates that can be further elaborated into a variety of target molecules. The versatility of the imino-ene reaction is enhanced by the use of Lewis acid catalysts, which can accelerate the reaction and influence its stereochemical outcome. rsc.org

Recent research has demonstrated the application of imino-ene reactions in tandem catalytic processes. For example, a catalytic imino-ene reaction can be followed by an aza-Prins cyclization, leading to the formation of complex heterocyclic structures like hexahydropyrimidines. nsf.gov This one-pot approach offers an efficient and atom-economical route to valuable scaffolds for drug discovery and natural product synthesis.

The reactivity of the imine in these reactions is a key factor. The nitrogen of the resulting homoallylamide from an imino-ene reaction can become more nucleophilic, making a subsequent electrophilic attack on the newly formed carbon-carbon double bond less likely. nsf.gov However, under certain conditions, tandem reactions involving further transformations of the imino-ene product are possible, expanding the synthetic utility of this methodology. nsf.gov

Strategies for Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of this compound analogues is crucial for accessing enantiomerically pure compounds with defined biological activities. Several strategies have been developed to control the stereochemistry of these molecules.

One prominent approach involves the use of chiral auxiliaries. For example, the Strecker synthesis of (S)-tryptophan analogues can be facilitated by employing chiral α-substituted benzylamines. rsc.org This method allows for the synthesis of various optically pure (S)-tryptophan analogues with different substitutions on the indole ring. rsc.org

Catalytic asymmetric synthesis represents another powerful strategy. The tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate, catalyzed by a BINOL-derived complex, provides access to tryptophan derivatives in good yields and high enantioselectivity. acs.org Similarly, catalytic, enantioselective Mannich-type reactions of α-imino esters with silicon enolates, using a copper(II)-diamine complex, afford adducts with high enantioselectivity that can be converted to free α-amino acid derivatives. capes.gov.br

More recently, iron-catalyzed enantioselective amination of 3-indolepropionic acids has emerged as a direct method for synthesizing N-Boc-protected β³-tryptophan derivatives with high enantiomeric excess. nih.govacs.org This method utilizes a carboxylate-directed nitrene-mediated C(sp³)–H amination. nih.govacs.org

Enzymatic approaches also offer a highly stereoselective route to tryptophan analogues. The enzyme tryptophan synthase (TrpB) can catalyze the condensation of serine and various indole analogues to produce enantiopure tryptophan derivatives. nih.govnih.gov Directed evolution has been used to engineer TrpB variants with enhanced activity towards challenging substrates, expanding the scope of this biocatalytic method. nih.gov

The table below summarizes some of the key research findings in the stereoselective synthesis of tryptophan and its analogues.

| Methodology | Catalyst/Auxiliary | Key Features | Products | Enantioselectivity/Diastereoselectivity |

| Strecker Synthesis | (S)-Methylbenzylamine | Facile route from corresponding indoles. rsc.org | Indole-substituted (S)-tryptophans rsc.org | Optically pure rsc.org |

| Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation | (R)-3,3′-dibromo-BINOL·SnCl₄ | Convergent transformation. acs.org | Synthetic tryptophan derivatives acs.org | High enantioselectivity acs.org |

| Iron-Catalyzed C(sp³)–H Amination | Iron catalyst | Direct, one-step synthesis. nih.govacs.org | N-Boc-β³-tryptophans nih.govacs.org | Up to >99% ee nih.govacs.org |

| Enzymatic Synthesis | Engineered Tryptophan Synthase (TrpB) | Operates at high temperatures, uses readily available starting materials. nih.gov | Enantiopure tryptophan analogues nih.gov | High enantioselectivity nih.gov |

| Palladium-Catalyzed Heteroannulation | Palladium catalyst with Schöllkopf chiral auxiliary | Versatile for various substituted iodoanilines. researchgate.net | Optically active tryptophan derivatives researchgate.net | >96% de researchgate.net |

| One-Pot C-Glycosyl Amino Acid Synthesis | Palladium catalyst with phosphine (B1218219) ligand | Stereoselective construction of vicinal stereocenters. acs.org | C-glycosyl amino acids | C7 dr up to 10:1 acs.org |

Biosynthesis and Enzymatic Transformations Involving Imino Tryptophan Intermediates

Imino-Tryptophan as an Intermediate in Microbial Biosynthetic Pathways

This compound derivatives serve as key building blocks or transient species in the biosynthesis of several secondary metabolites by microorganisms. Their formation and subsequent reactions are often catalyzed by specific enzymes, highlighting their importance in metabolic flux.

In the biosynthesis of violacein (B1683560), a purple pigment produced by Chromobacterium violaceum, the enzyme VioA catalyzes the initial oxidation of L-tryptophan. This reaction generates indole-3-pyruvic acid imine (IPAI) and reduces the FAD cofactor researchgate.netnih.govconicet.gov.aracs.orgjmb.or.kracs.orgresearchgate.net. IPAI is a critical intermediate that undergoes further enzymatic transformations, including dimerization, rearrangement, and oxidation, to form the final violacein molecule researchgate.netnih.govconicet.gov.arjmb.or.kracs.orgnii.ac.jp. The pathway involves VioA, VioB (a heme protein), VioE, VioD, and VioC, with IPAI or its dimer being central to the process researchgate.netnih.govconicet.gov.arjmb.or.kracs.orgnii.ac.jp. VioA exhibits some substrate promiscuity, accepting various tryptophan derivatives, though the full pathway is less tolerant to these variations acs.org.

The biosynthesis of rebeccamycin (B1679247), an indolocarbazole antibiotic, involves halogenated tryptophan derivatives and imine intermediates. The enzyme RebO, an L-tryptophan oxidase flavoprotein, is crucial in the early stages of rebeccamycin biosynthesis nih.govacs.orgresearchgate.netmit.edunih.govpnas.org. RebO catalyzes the oxidation of L-tryptophan or, more preferentially, 7-chloro-L-tryptophan, to their respective imino-pyruvic acid imine forms nih.govresearchgate.netnih.gov. These halogenated this compound intermediates are then processed by other enzymes, such as RebD, to form chromopyrrolic acid, a key precursor to the indolocarbazole core acs.orgnih.govresearchgate.net. The pathway highlights the role of halogenation and imine formation in generating the complex structure of rebeccamycin nih.govresearchgate.netpnas.orgnih.gov.

Flavin-dependent enzymes play a central role in the oxidative transformations of tryptophan into alpha-imino acids. VioA, the L-tryptophan oxidase from Chromobacterium violaceum, utilizes FAD as a cofactor to oxidize L-tryptophan to indole-3-pyruvic acid imine (IPAI) nih.govconicet.gov.aracs.orgjmb.or.kracs.orgnih.gov. Similarly, RebO from Lechevalieria aerocolonigenes is a flavoprotein that oxidizes tryptophan and its halogenated derivatives to imino forms, essential for rebeccamycin biosynthesis nih.govacs.orgresearchgate.netmit.edunih.govresearchgate.net. These flavoenzymes typically involve FAD or FMN as cofactors, facilitating hydride transfer and subsequent oxidation steps, often producing hydrogen peroxide as a byproduct nih.govebi.ac.ukrsc.orgnih.govd-aminoacids.comnih.gov.

Table 1: Flavin-Dependent Enzymes in Tryptophan Oxidation

| Enzyme | Source Organism | Cofactor | Substrate | Product Type | Key Role in Pathway |

| VioA | C. violaceum | FAD | L-Tryptophan | Alpha-imino acid (IPAI) | Violacein biosynthesis |

| RebO | L. aerocolonigenes | FAD | L-Tryptophan, 7-chloro-L-tryptophan | Alpha-imino acid | Rebeccamycin biosynthesis |

Enzymatic Mechanisms Facilitating or Utilizing Imine Intermediates

Imine intermediates, including those derived from tryptophan, are often transient species formed during enzymatic catalysis. Their formation, stabilization, and subsequent reactions are governed by specific enzyme mechanisms.

D-Amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-tryptophan, to their corresponding imino acids ebi.ac.ukrsc.orgnih.govd-aminoacids.comnih.govresearchgate.netfrontiersin.orgnih.govscienceasia.org. The mechanism involves hydride transfer from the alpha-carbon of the amino acid to the FAD cofactor, forming an imino acid intermediate ebi.ac.ukrsc.orgd-aminoacids.com. This imino acid is typically released from the active site and undergoes spontaneous hydrolysis to an alpha-keto acid and ammonia (B1221849) ebi.ac.ukd-aminoacids.comnih.govresearchgate.netfrontiersin.orgnih.govscienceasia.org. DAAO utilizes FAD as a cofactor and reoxidizes the reduced FADH2 using molecular oxygen, producing hydrogen peroxide ebi.ac.ukrsc.orgnih.govd-aminoacids.comnih.govresearchgate.netfrontiersin.orgnih.gov. While DAAO is known for its broad substrate specificity among D-amino acids, its role with tryptophan specifically involves the formation of an this compound derivative ebi.ac.ukrsc.orgnih.govd-aminoacids.comnih.govresearchgate.netfrontiersin.orgnih.govscienceasia.org.

Table 2: D-Amino Acid Oxidase (DAAO) Catalysis

| Enzyme | Cofactor | Substrate Class | Tryptophan Substrate | Intermediate Formed | Reaction Products |

| DAAO | FAD | D-Amino Acids | D-Tryptophan | This compound | α-Keto acid, Ammonia, H₂O₂ |

Schiff base intermediates, formed by the condensation of an amino group with a carbonyl group, are common in the mechanisms of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes nih.govnih.govwikipedia.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgacs.orgbmbreports.org. While not directly this compound, these Schiff bases are structurally related imine functionalities. Tryptophan synthase (TrpS), composed of α (TrpA) and β (TrpB) subunits, catalyzes the final step in tryptophan biosynthesis wikipedia.orgnih.govresearchgate.netacs.orgnottingham.ac.uk. The β subunit (TrpB) utilizes PLP to condense indole (B1671886) with serine, forming tryptophan wikipedia.orgnih.govresearchgate.net. This reaction proceeds via a Schiff base intermediate formed between serine and PLP nih.govwikipedia.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgacs.orgbmbreports.org. Although HisA is involved in histidine biosynthesis, it shares a similar (βα)8-barrel fold and mechanism with TrpF (involved in tryptophan biosynthesis), both catalyzing Amadori rearrangements likely involving Schiff base intermediates acs.org. The investigation of these enzymes reveals the importance of imine-type intermediates in amino acid metabolism and secondary metabolite production nih.govnih.govwikipedia.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgacs.orgbmbreports.org.

Table 3: Enzymes Utilizing Schiff Base Intermediates in Amino Acid Biosynthesis

| Enzyme | Biosynthetic Pathway | Intermediate Type | Cofactor | Role in Tryptophan Metabolism |

| Tryptophan Synthase (β subunit, TrpB) | Tryptophan | Schiff Base | PLP | Catalyzes indole + serine → tryptophan |

| TrpF | Tryptophan | Schiff Base | PLP | Phosphoribosylanthranilate isomerase |

| HisA | Histidine | Schiff Base | PLP | Isomerization, similar mechanism to TrpF |

Compound List:

this compound

Indole-3-Pyruvic Acid Imine (IPAI)

7-chloro-L-tryptophan

L-tryptophan

Indole-3-pyruvic acid

Chromopyrrolic acid

Prodeoxyviolaceinic acid

Protoviolaceinic acid

Violacein

Rebeccamycin

5-hydroxy-L-tryptophan

(2S,3S)-β-methyltryptophan

Mechanisms of Radical SAM Enzymes Involving Tryptophan-Related Imine Chemistry (e.g., NosL)

Radical S-adenosylmethionine (SAM) enzymes represent a diverse superfamily that utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (dAdo•) acs.orgwikipedia.org. This radical intermediate is crucial for initiating a variety of chemical transformations, often involving the functionalization of unactivated C-H bonds. Among these enzymes, NosL (Nosiheptide synthetase L) from Streptomyces actuosus is a prominent example that catalyzes a complex rearrangement of L-tryptophan, leading to the biosynthesis of the antibiotic nosiheptide (B1679978) acs.orgfrontiersin.orgnih.govresearchgate.netnih.gov.

NosL functions as a tryptophan lyase, converting L-tryptophan into 3-methyl-2-indolic acid (MIA) acs.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.gov. The mechanism employed by NosL is particularly noteworthy as it involves the abstraction of a hydrogen atom from the amino group of L-tryptophan, a departure from the typical C-H bond abstraction seen in many other radical SAM enzymes frontiersin.orgresearchgate.net. This initial step generates an aminyl radical on the tryptophan substrate. Subsequently, NosL mediates the cleavage of the Cα-Cβ bond of tryptophan, followed by a fragmentation-recombination process that results in the formation of MIA and other byproducts, such as 3-methylindole (B30407) and potentially cyanide acs.orgnih.govescholarship.org. The precise sequence of events and the nature of transient intermediates, such as a formate (B1220265) radical or glycyl radical, are subjects of ongoing research, with some studies suggesting a revised mechanism involving a formate radical intermediate that leads to cyanide formation nih.govescholarship.org.

Other radical SAM enzymes, such as TsrM, are involved in modifying tryptophan by catalyzing C2 methylation, contributing to the biosynthesis of compounds like thiostrepton (B1681307) wikipedia.orgfrontiersin.org. The broad catalytic capabilities of radical SAM enzymes, including those that act on tryptophan, highlight their significance in natural product biosynthesis and the generation of complex chemical structures through radical-mediated pathways.

Table 1: Key Radical SAM Enzymes Involved in Tryptophan Transformations

| Enzyme Name | Substrate | Primary Product(s) | Key Reaction Type | Biosynthetic Context | Citation(s) |

| NosL | L-Tryptophan | 3-methyl-2-indolic acid (MIA), 3-methylindole | Cα-Cβ cleavage, H-atom abstraction from amino group | Nosiheptide biosynthesis | acs.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.gov |

| TsrM | L-Tryptophan | 2-methyl-tryptophan | C2 Methylation | Thiostrepton biosynthesis | wikipedia.orgfrontiersin.org |

Microbial Regulation and Diversification of Tryptophan Metabolism Leading to Imino-Compounds

The metabolism of tryptophan is significantly influenced and diversified by microbial communities, particularly within the gut microbiome helsinki.finih.govnih.govmdpi.commdpi.comunite.itmdpi.comnih.gov. While mammalian cells primarily channel tryptophan through the kynurenine (B1673888) pathway, gut microbes extensively utilize the indole pathway, producing a wide array of indole derivatives that are not synthesized by the host helsinki.finih.govmdpi.commdpi.comnih.gov. This microbial metabolism plays a critical role in regulating host physiology, immunity, and neurological functions through the production of bioactive metabolites.

Bacteria possess a diverse enzymatic machinery for tryptophan catabolism. The enzyme tryptophanase (TnaA), commonly found in various Gram-negative and Gram-positive bacteria such as Escherichia coli, Clostridium species, and Bacteroides species, converts tryptophan into indole, pyruvate, and ammonia helsinki.finih.govmdpi.comnih.gov. Other microbial enzymes, like bacterial tryptophan decarboxylases, are responsible for generating tryptamine (B22526) helsinki.finih.gov. Through oxidative and reductive pathways, microbes further diversify these indole derivatives, producing compounds such as skatole (3-methylindole), indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-pyruvic acid, and indole-3-lactic acid helsinki.finih.govnih.govmdpi.commdpi.comunite.itmdpi.comnih.govresearchgate.netnih.govdiva-portal.org.

The presence and activity of these microbial pathways significantly alter the availability and fate of tryptophan, impacting the balance between host-centric pathways (kynurenine, serotonin) and microbe-driven indole metabolism nih.govmdpi.commdpi.comunite.it. This microbial regulation is fundamental to maintaining intestinal homeostasis, modulating immune responses via receptors like the aryl hydrocarbon receptor (AhR), and influencing the gut-brain axis helsinki.finih.govnih.govmdpi.comunite.itmdpi.com. The absence of gut microbiota in germ-free animals leads to altered tryptophan levels and metabolite profiles, underscoring the profound influence of microbial tryptophan metabolism on host physiology nih.govmdpi.com.

Table 2: Key Microbial Tryptophan Metabolites and Associated Microbes/Enzymes

| Microbial Metabolite | Key Producing Microbes/Enzymes | Host/Biological Relevance | Citation(s) |

| Indole | Tryptophanase (TnaA) (e.g., E. coli, Clostridium spp., Bacteroides spp., Lactobacillus spp.) | Gut homeostasis, aryl hydrocarbon receptor (AhR) activation, immune modulation, neurotransmitter precursor | helsinki.finih.govnih.govmdpi.commdpi.commdpi.comnih.gov |

| Skatole (3-methylindole) | Decarboxylation of IAA by ruminal microorganisms | Gut metabolite, potential role in intestinal health and disease | nih.govnih.gov |

| Indole-3-acetic acid (IAA) | Clostridium sporogenes, Ruminococcus gnavus | Plant hormone, gut metabolite, influences gut barrier function | helsinki.finih.govnih.govnih.gov |

| Tryptamine | Bacterial tryptophan decarboxylases | Neurotransmitter precursor, influences gastrointestinal motility | helsinki.finih.govnih.gov |

| Indole-3-propionic acid (IPA) | Bacteroides thetaiotaomicron | Gut barrier function, antioxidant properties | helsinki.finih.govnih.govresearchgate.net |

| Indole-3-acetamide (I3A) | Various gut microbes | Stimulates anti-tumor immunity, influences host immunity | nih.gov |

Compound List:

L-Tryptophan

S-Adenosylmethionine (SAM)

5′-deoxyadenosyl radical (dAdo•)

3-methyl-2-indolic acid (MIA)

3-methylindole (Skatole)

2-methyl-tryptophan

Indole

Indole-3-acetic acid (IAA)

Indole-3-propionic acid (IPA)

Indole-3-pyruvic acid

Indole-3-lactic acid

Indole-3-acetamide (I3A)

Tryptamine

Cyanide

Bicarbonate

Pyruvate

Ammonia

Nosiheptide

Advanced Analytical and Spectroscopic Research Techniques for Imino Tryptophan and Its Derivatives

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Profiling Metabolites and Process-Related Impurities in Research Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of tryptophan metabolites and related compounds. nih.govrsc.org While the direct profiling of highly reactive imino-tryptophan intermediates in biological matrices is complex due to their instability, LC-MS/MS is crucial for analyzing their downstream metabolic products and for identifying process-related impurities in the production of L-tryptophan. The presence of certain impurities can indicate side reactions or instability involving imine intermediates during manufacturing. nih.govnih.gov

Researchers have developed robust LC-MS/MS methods to simultaneously detect and quantify a range of tryptophan-related compounds in various samples, from dietary supplements to biological tissues. rsc.orgnih.govnih.gov These methods typically utilize multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This high specificity is essential for distinguishing between structurally similar isomers and isolating analytes from complex matrices. nih.gov For instance, methods have been established to detect impurities like 1,1′-ethylidenebis-L-tryptophan (EBT), which could potentially form during manufacturing processes. nih.govnih.gov The development of such analytical methods is critical for ensuring the purity and safety of L-tryptophan products. researchgate.net

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of tryptophan and related impurities.

| Analyte/Impurity | LC Column | Mobile Phase | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| L-Tryptophan | Reversed-Phase C18 | Gradient of water and acetonitrile (B52724) with formic acid | 205.1 | 188.1 | nih.govnih.gov |

| 5-Hydroxytryptophan (HTP) | YMC Triart PFP | Gradient of water and methanol (B129727) with formic acid | 221.1 | 204.1 | nih.gov |

| 1,1'-Ethylidenebistryptophan (EBT) | YMC Triart PFP | Gradient of water and methanol with formic acid | 435.2 | 204.1 | nih.gov |

| Kynurenine (B1673888) | Reversed-Phase C18 | Gradient of water and acetonitrile with formic acid | 209.1 | 192.1 | nih.gov |

High-Resolution Spectroscopic Characterization of this compound and Its Reaction Products (e.g., NMR, IR, UV-Vis for mechanistic insights)

High-resolution spectroscopy provides invaluable data on the electronic and geometric structure of this compound intermediates, offering deep mechanistic insights into enzymatic catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for elucidating the chemical structure of these transient species, particularly when used in combination with isotopic labeling. Solid-state NMR (SSNMR) has been instrumental in characterizing pyridoxal-5'-phosphate (PLP)-dependent intermediates within the crystalline enzyme active site. nih.gov By selectively labeling the substrate and cofactor with ¹³C and ¹⁵N, researchers can assign specific resonances and determine the protonation and hybridization states of key atoms. biorxiv.org For example, the ¹⁵N chemical shift of the Schiff base (imine) nitrogen is a sensitive probe of its protonation state, which is critical for understanding reaction specificity. nih.govbiorxiv.org These studies have helped to distinguish between different proposed electronic structures, such as a canonical quinonoid form versus a carbanionic intermediate. nih.gov

UV-Visible (UV-Vis) Spectroscopy offers complementary information. The formation of the quinonoid intermediate in tryptophan synthase is supported by UV-Vis spectroscopy, as this species exhibits a characteristic absorption band around 500 nm due to its extended conjugated π-system. nih.gov In contrast, the preceding external aldimine intermediate absorbs at a lower wavelength, typically around 420 nm. The appearance and disappearance of these absorption bands allow for the monitoring of reaction kinetics and the identification of key intermediates. The absorption maximum of native tryptophan itself is around 280 nm. mdpi.com

Infrared (IR) Spectroscopy can provide information on the vibrational modes of molecules. While direct IR analysis of enzymatic imine intermediates is challenging, studies on tryptophan analogs, such as cyanotryptophan, have demonstrated the utility of IR probes. rsc.org The nitrile (C≡N) stretching frequency is highly sensitive to the local electrostatic environment and hydrogen bonding, acting as a precise reporter on its surroundings within a protein. rsc.org This approach provides insights into the local environment that stabilizes reactive intermediates.

The following table presents representative NMR chemical shift data for key atoms in PLP-substrate intermediates, which are forms of this compound.

| Intermediate | Atom | Isotope | Chemical Shift (ppm) | Significance | Reference |

|---|---|---|---|---|---|

| α-Aminoacrylate | Schiff Base Nitrogen | ¹⁵N | 286.7 | Indicates a neutral imine linkage. | biorxiv.org |

| α-Aminoacrylate | Cα | ¹³C | 145.6 | Confirms double bond character between Cα and Cβ. | biorxiv.org |

| α-Aminoacrylate | Cβ | ¹³C | 118.8 | Confirms double bond character between Cα and Cβ. | biorxiv.org |

| Quinonoid Analogue | PLP Pyridine (B92270) Nitrogen | ¹⁵N | ~165 | Indicates a deprotonated pyridine ring, supporting a carbanionic structure. | nih.gov |

X-ray Crystallography Studies of Enzyme-Imino-Tryptophan Complexes for Active Site Elucidation

X-ray crystallography is the definitive method for obtaining three-dimensional, atomic-resolution structures of enzyme-substrate and enzyme-intermediate complexes. By trapping an enzyme in a state where it is bound to an this compound intermediate or a stable analogue, crystallography can reveal the precise geometry of the active site. acs.orgresearchgate.net These structures provide a detailed map of the interactions—such as hydrogen bonds and salt bridges—between the intermediate and the surrounding amino acid residues, which are essential for catalysis. researchgate.netnih.gov

Key findings from crystallographic studies of tryptophan synthase intermediates are summarized in the table below.

| Enzyme-Intermediate Complex | PDB ID | Resolution (Å) | Key Active Site Residues & Interactions | Reference |

|---|---|---|---|---|

| Tryptophan Synthase with Quinonoid Analogue | 4HPJ | 1.45 | βLys87 (catalytic base), βGlu109 (stabilizes intermediates), βSer377 (interacts with substrate carboxylate). | researchgate.net |

| Tryptophan Synthase with Indoline Quinonoid Intermediate | Not specified | 1.85 | Intramolecular hydrogen bond between the substrate's acid moiety and the Schiff base nitrogen. | acs.org |

| Human Tryptophanyl-tRNA Synthetase with Tryptophan | Not specified | - | Glu199 and Gln284 hydrogen bond with the main-chain α-amino group; Lys200 forms a salt bridge with the carboxyl group. | nih.gov |

Theoretical and Computational Investigations of Imino Tryptophan Systems

Quantum Chemical Calculations of Imino-Tryptophan Reactivity and Tautomeric Equilibria

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecular systems. For this compound, these calculations can elucidate its electronic structure, reactivity, and the delicate balance of its tautomeric forms.

Tautomerism is a key aspect of this compound chemistry. The imino tautomer exists in equilibrium with its more common amino (enamine) tautomer, tryptophan. The relative stability of these forms is crucial for understanding its potential biological roles. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to predict the geometries and relative energies of these tautomers. nih.gov The choice of functional and basis set in these calculations is critical for obtaining accurate results. nih.gov For instance, studies on similar systems like 2-aminopyrrole have shown that imino tautomers are generally less stable than their amino counterparts in the gas phase. mdpi.com However, the imino nitrogen atom in these forms exhibits a significantly high basicity. mdpi.com

Table 1: Representative Quantum Chemical Methods for Tautomer Analysis

| Method | Description | Application to this compound |

| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. | Calculation of geometric parameters, vibrational frequencies, and relative energies of amino and imino tautomers. |

| Ab initio Methods (e.g., MP2, CCSD(T)) | Methods based on quantum chemistry that do not include any empirical or semi-empirical parameters in their equations. | High-accuracy calculation of tautomeric energy differences and reaction barriers. cuni.czcuni.czrsc.org |

| Time-Dependent DFT (TD-DFT) | An extension of DFT to study excited states. | Prediction of electronic absorption spectra to aid in the experimental identification of different tautomers. nih.gov |

The reactivity of this compound can be explored by calculating various molecular descriptors derived from its electronic structure. These include frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. These descriptors help in predicting sites susceptible to nucleophilic or electrophilic attack, thereby providing insights into potential reaction mechanisms. For example, the high calculated basicity of the imino nitrogen in related compounds suggests it could be a key site for protonation in biological systems. mdpi.com

Molecular Dynamics Simulations to Model Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between this compound and biological macromolecules such as proteins and nucleic acids. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. unipa.itmdpi.com

MD simulations can be used to investigate how this compound, once formed, might bind to a protein. By placing the this compound molecule in the binding site of a protein and simulating the system in a solvated environment, one can observe the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding. nih.govirbbarcelona.org Studies on tryptophan-rich peptides have demonstrated the importance of the indole (B1671886) ring in stabilizing interactions with membranes and other proteins. nih.govnih.gov MD simulations of this compound would similarly focus on the role of its distinct chemical features in such interactions.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Information Provided | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules; indicates conformational stability. | Assesses the stability of this compound within a protein binding pocket. nih.gov |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the ligand and the macromolecule. | Determines key polar interactions that stabilize the this compound-protein complex. |

| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy change upon binding of a ligand to a macromolecule. | Quantifies the affinity of this compound for a particular biological target. |

These simulations can also shed light on the role of solvent molecules in mediating the interaction between this compound and its biological partners. nih.gov The dynamic nature of these interactions is crucial for understanding the biological function, and MD simulations provide a powerful avenue for their exploration.

Computational Modeling of Enzyme-Substrate Interactions and Catalytic Transition States

This compound is a potential intermediate in enzymatic reactions involving tryptophan. escholarship.org Computational modeling, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is instrumental in studying the interactions of such transient species within an enzyme's active site and elucidating the catalytic mechanism. biomolmd.orgnih.gov

In a QM/MM approach, the chemically active region of the system (e.g., the this compound intermediate and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. biomolmd.orgnih.gov This allows for the accurate modeling of bond-breaking and bond-forming events during an enzymatic reaction. rsc.orgrsc.org

For an enzyme like tryptophan synthase, which catalyzes the final steps in tryptophan biosynthesis, QM/MM calculations can be used to model the formation and fate of an this compound-like intermediate. nih.govresearchgate.netnationalmaglab.orgresearchgate.net By mapping the potential energy surface of the reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state are critical for understanding the enzyme's catalytic power. biorxiv.org

Table 3: Applications of Computational Modeling in Enzyme Catalysis

| Computational Technique | Application | Insights for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Generates initial plausible binding poses of this compound in an enzyme's active site. |

| QM/MM Simulations | Models the enzymatic reaction pathway, including intermediates and transition states. biomolmd.org | Elucidates the mechanism of formation and conversion of the this compound intermediate, and calculates the activation energies for these steps. |

| Free Energy Calculations (e.g., Umbrella Sampling, Metadynamics) | Calculates the free energy profile along a reaction coordinate. | Provides a quantitative understanding of the thermodynamics and kinetics of the enzymatic reaction involving this compound. |

These computational studies can reveal how the enzyme's active site environment, including specific amino acid residues, stabilizes the transition state and the this compound intermediate, thereby facilitating the catalytic process. nih.gov The insights gained from such modeling are invaluable for understanding the fundamental principles of enzyme catalysis and can guide the design of enzyme inhibitors or novel biocatalysts.

Future Research Trajectories and Unresolved Questions

Elucidation of Novel Biosynthetic Pathways for Imino-Tryptophan Analogues

The natural production of this compound and its analogues within biological systems is not fully understood. While this compound is recognized as a metabolite in the tryptophan-kynurenine pathway and has been identified in studies involving gut microbiota and ginger polyphenol administration, the specific enzymes and genetic mechanisms responsible for its de novo synthesis or interconversion remain largely uncharacterized nih.govresearchgate.net. Future research should focus on identifying the enzymatic machinery responsible for this compound formation. This could involve screening microbial genomes for genes encoding enzymes with imine-forming capabilities from tryptophan or its precursors. Furthermore, investigating the metabolic pathways of organisms known to produce indole (B1671886) derivatives could reveal novel routes to this compound analogues researchgate.net. Techniques such as metabolomics, transcriptomics, and genetic manipulation in model organisms or microbial consortia will be crucial for mapping these pathways. Understanding these biosynthetic routes could pave the way for bio-production of this compound derivatives with tailored properties.

Discovery and Characterization of Undiscovered Enzymatic Functions

The role of enzymes in the formation, modification, and degradation of this compound is an area ripe for discovery. For instance, L-amino acid oxidases (LAAOs) are known to catalyze the oxidative deamination of L-amino acids, proceeding through an imino acid intermediate, and have shown a preference for hydrophobic amino acids like tryptophan embopress.orgnih.gov. While D-amino acid oxidase (DAAO) has been studied in complex with this compound embopress.org, the specific LAAOs or other enzyme families that efficiently produce or metabolize this compound in various biological contexts require further characterization. Future research should aim to discover and functionally characterize novel enzymes involved in this compound metabolism. This could involve mining genomic databases for uncharacterized oxidoreductases, hydrolases, or transaminases that might interact with this compound. Proteomic studies of systems where this compound levels are altered could also identify candidate enzymes. Detailed biochemical and structural studies of these newly discovered enzymes will be essential to elucidate their precise catalytic mechanisms, substrate specificities, and potential regulatory roles.

Development of Advanced and Sustainable Synthetic Strategies

Current synthetic methods for this compound include the direct oxidation of tryptophan and dehydration reactions of tryptophan derivatives smolecule.com. While these methods provide access to the compound, there is a significant need for developing more advanced, efficient, and sustainable synthetic strategies. Future research should explore novel catalytic systems, including organocatalysis and metal-catalyzed reactions, to achieve stereoselective synthesis of this compound analogues. The application of green chemistry principles, such as the use of milder reaction conditions, renewable solvents, and atom-economical processes, is paramount for developing sustainable synthetic routes smolecule.com. Investigating imino-ene reactions and other modern synthetic methodologies could lead to more diverse and complex this compound derivatives with potential applications in medicinal chemistry and materials science smolecule.comuva.nl. Furthermore, the development of flow chemistry techniques could enhance the scalability and safety of this compound synthesis.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A comprehensive understanding of this compound's chemical behavior and biological interactions necessitates the integration of experimental and computational methodologies. While its general chemical reactions include hydrolysis, condensation, and reduction smolecule.com, the specific mechanisms governing its formation, stability, and reactivity in complex biological environments are not fully elucidated. Future research should employ a combination of advanced spectroscopic techniques (e.g., NMR, mass spectrometry) and kinetic studies to probe the reaction pathways and intermediates involved in this compound transformations. Concurrently, computational approaches, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide atomic-level insights into reaction mechanisms, transition states, and the binding interactions of this compound with enzymes or other biomolecules drugbank.com. Integrating these experimental and computational data will allow for a deeper mechanistic understanding, aiding in the rational design of this compound derivatives with enhanced properties and predicting their behavior in biological systems.

Compound Name Index

this compound

Tryptophan

L-Tryptophan

D-Tryptophan

5-Hydroxytryptophan (5-HTP)

2-Hydroxy-Tryptophan

Indoximod

1-hydroperoxy-L-tryptophan

Tryptophanamide

7-Aza-L-tryptophan

Oglufanide

L-amino acid oxidase (LAAO)

D-amino acid oxidase (DAAO)

Indole

Urocanic acid

Valyl-glutamate (val-glu)

Oxazolidinone

L-threonine

L-norleucine

2,3-octadiene-5,7-diyn-1-ol

(2E)-3-(3-Hydroxyphenyl)acrylaldehyde

Methylmalonic acid

Metaphosphoric acid

Xanthine

N-acetylmuramic acid

Doxaprost

1-myristoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.